REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[CH2:6]([B:8](CC)[CH2:9][CH3:10])[CH3:7].CC>>[C:1]([NH:5][B:8]([CH2:9][CH3:10])[CH2:6][CH3:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C(C)B(CC)CC
|
Name
|
diethyl boryl pivalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 14.6 g
|
Type
|
DISTILLATION
|
Details
|
Distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
gives 24 g
|
Type
|
CUSTOM
|
Details
|
(85%) of pure t-butylamino-diethyl borane boiling at 45° C./18 mm. Hg after having collected unconsumed triethyl borane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |